1,4-dibromo-2-butene chemical properties.
1,4-dibromo-2-butene chemical properties.
An In-depth Technical Guide to the Chemical Properties of 1,4-Dibromo-2-butene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dibromo-2-butene is a key bifunctional electrophile utilized in a multitude of organic syntheses, serving as a versatile building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of its cis and trans isomers, detailed experimental protocols for its synthesis and common reactions, and an exploration of its spectroscopic signature. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering in-depth information to facilitate its effective use in the laboratory.
Physicochemical Properties
1,4-Dibromo-2-butene exists as two geometric isomers, cis-(Z) and trans-(E), each exhibiting distinct physical properties. The trans isomer is generally a white crystalline solid at room temperature, while the cis isomer is also a solid with a slightly lower melting point.[1][2][3][4] A summary of their key physical and chemical properties is presented in the tables below.
Table 1: General Chemical Properties of 1,4-Dibromo-2-butene
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆Br₂ | [2][5] |
| Molecular Weight | 213.90 g/mol | [2][5] |
| Appearance | Colorless to slightly brown crystals or crystalline powder | [6] |
Table 2: Physical Properties of cis- and trans-1,4-Dibromo-2-butene
| Property | trans-1,4-Dibromo-2-butene | cis-1,4-Dibromo-2-butene |
| CAS Number | 821-06-7 | 18866-73-4 |
| Melting Point | 48-51 °C | 53 °C |
| Boiling Point | 205 °C (at 760 mmHg) | 82 °C (at 14 Torr) |
| Density | ~1.939 g/cm³ (estimate) | 1.912 g/cm³ |
| Solubility | Slightly soluble in water, chloroform; soluble in ethanol, acetone. | Data not readily available, expected to be similar to the trans isomer. |
Sources:[1][2][3][4][6][7][8][9]
Synthesis of 1,4-Dibromo-2-butene
The most common method for the synthesis of 1,4-dibromo-2-butene is the electrophilic addition of bromine to 1,3-butadiene.[10] This reaction typically yields a mixture of the cis and trans isomers of 1,4-dibromo-2-butene, along with 3,4-dibromo-1-butene. The ratio of these products can be influenced by the reaction conditions, such as temperature and solvent.
Experimental Protocol: Bromination of 1,3-Butadiene
This protocol is a general representation of the synthesis of 1,4-dibromo-2-butene.
Materials:
-
1,3-Butadiene
-
Bromine
-
Inert solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride)[11][12]
-
Petroleum ether (for recrystallization)[11]
Procedure:
-
In a reactor, dissolve 1,3-butadiene in an inert solvent such as chloroform.
-
Cool the solution to a low temperature, typically below -15 °C.[11]
-
Slowly add bromine dropwise to the cooled solution while maintaining the low temperature.
-
After the addition of bromine is complete, allow the reaction to proceed for a specified time.
-
Following the reaction, remove the solvent and any unreacted 1,3-butadiene under reduced pressure.
-
The crude product can then be purified by recrystallization from a suitable solvent like petroleum ether to yield the crystalline 1,4-dibromo-2-butene.[11]
Workflow for the Synthesis of 1,4-Dibromo-2-butene
Caption: A simplified workflow for the synthesis of 1,4-dibromo-2-butene.
Chemical Reactivity and Applications
1,4-Dibromo-2-butene is a versatile reagent in organic synthesis due to the presence of two reactive C-Br bonds. It readily participates in nucleophilic substitution reactions and can also be employed in the formation of organometallic reagents.
Nucleophilic Substitution Reactions
Both bromine atoms in 1,4-dibromo-2-butene can be displaced by a variety of nucleophiles, such as amines, hydroxides, and thiolates.[13] This reactivity makes it a valuable precursor for the synthesis of various linear and cyclic compounds. For instance, its reaction with primary diamines can lead to the formation of seven-membered heterocyclic rings, which are important structural motifs in many biologically active compounds.
Reaction with a generic nucleophile (Nu⁻):
Br-CH₂-CH=CH-CH₂-Br + 2 Nu⁻ → Nu-CH₂-CH=CH-CH₂-Nu + 2 Br⁻
Signaling Pathway for Nucleophilic Substitution
Caption: Nucleophilic substitution on 1,4-dibromo-2-butene.
Formation of Organometallic Reagents
The carbon-bromine bonds in 1,4-dibromo-2-butene can react with certain metals, such as magnesium or lithium, to form organometallic reagents like Grignard or organolithium reagents. These reagents are potent nucleophiles and are widely used in the formation of new carbon-carbon bonds. The formation of these reagents must be carried out under anhydrous conditions as they are highly reactive towards protic solvents.
Formation of a di-Grignard reagent:
Br-CH₂-CH=CH-CH₂-Br + 2 Mg → BrMg-CH₂-CH=CH-CH₂-MgBr
Cycloaddition Reactions
While less common, the double bond in 1,4-dibromo-2-butene can potentially participate in cycloaddition reactions, such as the Diels-Alder reaction, where it would act as a dienophile. The presence of the electron-withdrawing bromine atoms can influence the reactivity of the double bond in such reactions.
Spectroscopic Characterization
The structure of 1,4-dibromo-2-butene can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
-
¹H NMR Spectroscopy: The proton NMR spectrum of trans-1,4-dibromo-2-butene typically shows two main signals. The protons on the double bond (vinylic protons) appear as a multiplet in the downfield region, while the protons on the carbons attached to the bromine atoms (allylic protons) appear as a doublet in the upfield region. The coupling between the vinylic and allylic protons leads to the observed splitting patterns.[14][15]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum of 1,4-dibromo-2-butene will show characteristic absorption bands for the C=C double bond stretch and the C-Br bond stretch.
Safety and Handling
1,4-Dibromo-2-butene is a hazardous chemical and should be handled with appropriate safety precautions.
-
Hazards: It is harmful if swallowed, inhaled, or absorbed through the skin. It can cause severe irritation and burns to the eyes, skin, and respiratory tract.[6]
-
Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[2] It may be sensitive to light and air.[2]
Conclusion
1,4-Dibromo-2-butene, in both its cis and trans isomeric forms, is a valuable and versatile reagent in organic synthesis. Its ability to undergo nucleophilic substitution and form organometallic reagents makes it a key starting material for the synthesis of a wide range of organic compounds, including those with significant biological activity. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and safe utilization in research and development.
References
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